molecular formula C13H8N2O3 B15343951 1-Nitrophenanthridin-6(5h)-one CAS No. 26690-02-8

1-Nitrophenanthridin-6(5h)-one

Cat. No.: B15343951
CAS No.: 26690-02-8
M. Wt: 240.21 g/mol
InChI Key: YNLNOOJGSMSZEY-UHFFFAOYSA-N
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Description

1-Nitrophenanthridin-6(5h)-one is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The nitro group at the 1-position and the ketone at the 6-position confer unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrophenanthridin-6(5h)-one can be synthesized through several methods. One common approach involves the nitration of phenanthridin-6(5h)-one. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 1-position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimized nitration processes with efficient purification steps to ensure high yield and purity. Techniques such as recrystallization or chromatography might be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrophenanthridin-6(5h)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the phenanthridine ring or the ketone group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Aminophenanthridin-6(5h)-one.

    Substitution: Various substituted phenanthridin-6(5h)-one derivatives depending on the nucleophile used.

    Oxidation: Oxidized phenanthridin-6(5h)-one derivatives.

Scientific Research Applications

1-Nitrophenanthridin-6(5h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-nitrophenanthridin-6(5h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenanthridine core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    Phenanthridin-6(5h)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Aminophenanthridin-6(5h)-one: The reduced form of 1-nitrophenanthridin-6(5h)-one, with different chemical and biological properties.

    Nitrophenanthridines: Other nitro-substituted phenanthridine derivatives with varying positions of the nitro group.

Uniqueness: this compound is unique due to the specific positioning of the nitro and ketone groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

26690-02-8

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

1-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8N2O3/c16-13-9-5-2-1-4-8(9)12-10(14-13)6-3-7-11(12)15(17)18/h1-7H,(H,14,16)

InChI Key

YNLNOOJGSMSZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])NC2=O

Origin of Product

United States

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